(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
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Overview
Description
5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde(1-) is an alpha-amino-acid anion that is the conjugate base of 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, having anionic carboxy gropus and a cationic amino group; major species at pH 7.3. It is a conjugate base of a 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde.
Scientific Research Applications
Enzymatic Conversion and Biosynthetic Intermediates
An enzyme extracted from the red peel of Amanita muscaria converts L-dopa to form a mixture of secodopas, including 2,3-secodopa, which is structurally related to (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate. This process involves cleaving bonds in L-dopa's aromatic ring, leading to compounds that spontaneously convert to other substances like muscaflavin and betalamic acid, important in natural product synthesis (Terradas & Wyler, 1991).
Chemical Synthesis and Derivative Compounds
The compound's derivatives have been synthesized for various applications. For instance, (±-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid, a structural variant, was synthesized from furan using rhodium-carbenoid-induced reactions and Wittig-Horner olefination (Wenkert & Khatuya, 1999). Similarly, hydroxy-γ-sanshool, with its synthesis involving Wittig reactions, demonstrates the versatility of these dienoic acid derivatives in constructing complex molecular structures (Gao et al., 2021).
Applications in Natural Products and Pheromones
Compounds structurally related to this compound have been identified in natural sources and used in synthesizing pheromones. For instance, alkyl ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pear, have been studied for their response in codling moth larvae, indicating potential uses in pest control (Knight & Light, 2001).
Synthesis of Complex Molecular Structures
The versatility of these compounds extends to synthesizing more complex molecular structures. For example, the cross-metathesis approach to a (2E,4E)-dienoic acid intermediate facilitated the synthesis of the macrodiolide antibiotic elaiolide, demonstrating the role of these dienoic acids in synthesizing biologically significant molecules (Morita & Kuwahara, 2007).
Properties
Molecular Formula |
C9H10NO6- |
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Molecular Weight |
228.18 g/mol |
IUPAC Name |
(E,2S,4Z)-2-azaniumyl-8-hydroxy-4-(oxidomethylidene)-7,8-dioxooct-5-enoate |
InChI |
InChI=1S/C9H11NO6/c10-6(8(13)14)3-5(4-11)1-2-7(12)9(15)16/h1-2,4,6,11H,3,10H2,(H,13,14)(H,15,16)/p-1/b2-1+,5-4+/t6-/m0/s1 |
InChI Key |
BHPUNZCEYTVDTI-OMQYJPGKSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])/C(=C/[O-])/C=C/C(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(=C[O-])C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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